benzyl (2R)-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate
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Overview
Description
benzyl (2R)-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of organic compounds known as carbamates. It is characterized by the presence of a benzyloxycarbonyl group attached to a dimethyl-d-prolinamide moiety. This compound is often used in organic synthesis, particularly in the protection of amine groups during peptide synthesis.
Preparation Methods
The synthesis of benzyl (2R)-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate typically involves the reaction of benzyl chloroformate with n,n-dimethyl-d-prolinamide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{PhCH}_2\text{OCOCl} + \text{(CH}_3\text{)}_2\text{N-D-Pro} \rightarrow \text{PhCH}_2\text{OCO-N(CH}_3\text{)}_2\text{D-Pro} + \text{HCl} ]
In industrial settings, the production of this compound may involve more sophisticated techniques, such as continuous flow reactors, to ensure high yield and purity.
Chemical Reactions Analysis
benzyl (2R)-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the benzyloxycarbonyl group, yielding the free amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
benzyl (2R)-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis, allowing for selective reactions on other functional groups.
Biology: The compound is used in the synthesis of biologically active peptides and proteins.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of benzyl (2R)-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate primarily involves its role as a protecting group. The benzyloxycarbonyl group protects the amine functionality from unwanted reactions during synthesis. When the protection is no longer needed, the benzyloxycarbonyl group can be removed under mild conditions, typically using hydrogenolysis or acidic conditions, to yield the free amine.
Comparison with Similar Compounds
benzyl (2R)-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
Benzyl chloroformate: Used for the protection of amines but lacks the dimethyl-d-prolinamide moiety.
1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid: Another protecting group used in peptide synthesis but with a different core structure.
1-(Benzyloxycarbonyl)piperazine: Similar in function but with a piperazine core instead of a proline derivative.
The uniqueness of this compound lies in its specific structure, which provides unique reactivity and selectivity in synthetic applications.
Properties
IUPAC Name |
benzyl (2R)-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-16(2)14(18)13-9-6-10-17(13)15(19)20-11-12-7-4-3-5-8-12/h3-5,7-8,13H,6,9-11H2,1-2H3/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSXXUUALNXUMF-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@H]1CCCN1C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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